molecular formula C6H12O2 B1523624 3-Hydroxymethyl-4-methyl-tetrahydrofuran CAS No. 22600-87-9

3-Hydroxymethyl-4-methyl-tetrahydrofuran

Cat. No. B1523624
CAS RN: 22600-87-9
M. Wt: 116.16 g/mol
InChI Key: QPINGVLALQINHU-UHFFFAOYSA-N
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Description

3-Hydroxymethyl-4-methyl-tetrahydrofuran is a chemical compound with the molecular formula C6H12O2 . It is a pale-yellow to yellow-brown liquid . The IUPAC name for this compound is (4-methyltetrahydro-3-furanyl)methanol .


Molecular Structure Analysis

The molecular structure of 3-Hydroxymethyl-4-methyl-tetrahydrofuran consists of a tetrahydrofuran ring with a methyl group attached to the 4th carbon and a hydroxymethyl group attached to the 3rd carbon . The molecular weight of this compound is 116.16 g/mol .


Physical And Chemical Properties Analysis

3-Hydroxymethyl-4-methyl-tetrahydrofuran is a pale-yellow to yellow-brown liquid . It has a molecular weight of 116.16 g/mol . The compound is stored at a temperature of 2-8°C .

Scientific Research Applications

Catalytic Reduction in Biorefinery

The catalytic reduction of biomass-derived furanic compounds, including those similar to 3-hydroxymethyl-4-methyl-tetrahydrofuran, is a key process in biorefinery. This process involves various reactions such as hydrogenation, hydrogenolysis, and polymerization, crucial for producing valuable chemicals from biomass sources (Nakagawa, Tamura, & Tomishige, 2013).

Multienzymatic Cascade Synthesis

A multienzymatic cascade process was used for the stereoselective synthesis of 2-methyl-3-substituted tetrahydrofurans, which are precursors for various biologically active compounds. This process exemplifies the efficient, stereocontrolled synthesis of important chemical synthons (Brenna et al., 2017).

Protective Activity Against Cell Death

Compounds structurally related to 3-hydroxymethyl-4-methyl-tetrahydrofuran, isolated from Mycoleptodonoides aitchisonii, have shown activity in protecting against endoplasmic reticulum stress-dependent cell death. This suggests potential therapeutic applications in conditions related to cellular stress (Choi et al., 2009).

Synthesis of Multi-substituted Dihydrofurans

Efficient and regioselective methods have been developed for synthesizing multi-substituted dihydrofurans, which are valuable intermediates in the synthesis of natural products and pharmaceuticals. These methods can be applied to compounds like 3-hydroxymethyl-4-methyl-tetrahydrofuran, showcasing the importance of these compounds in drug synthesis (Zhang et al., 2007).

Intermediate for Synthetic Insecticides

3-Hydroxymethyltetrahydrofuran, a compound structurally related to 3-hydroxymethyl-4-methyl-tetrahydrofuran, serves as a key intermediate in preparing synthetic insecticides, highlighting its importance in agricultural chemistry (Xia, 2014).

Safety And Hazards

The compound is flammable, as indicated by the safety pictogram . The hazard statements include H225, which means it is highly flammable . Precautionary statements include P210 (Keep away from heat/sparks/open flames/hot surfaces), P273 (Avoid release to the environment), P243 (Take precautionary measures against static discharge), and P403 (Store in a well-ventilated place) .

properties

IUPAC Name

(4-methyloxolan-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-5-3-8-4-6(5)2-7/h5-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPINGVLALQINHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCC1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxymethyl-4-methyl-tetrahydrofuran

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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